molecular formula C17H13ClN4O4 B2586309 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide CAS No. 942001-14-1

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B2586309
CAS No.: 942001-14-1
M. Wt: 372.77
InChI Key: ZCYAAKRSFAHSOQ-UHFFFAOYSA-N
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Description

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C17H13ClN4O4 and its molecular weight is 372.77. The purity is usually 95%.
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Biological Activity

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This section aims to detail its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core with a nitrobenzamide substituent. Its molecular formula is C16H15ClN4O3C_{16}H_{15}ClN_{4}O_{3} with a molecular weight of 331.73 g/mol. The presence of the chloro and nitro groups contributes to its biological activity by enhancing interactions with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes associated with cancer cell proliferation and survival. It interacts with specific protein targets, leading to altered cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.

Biological Activity Data

Biological Activity Target Effect Reference
CytotoxicityCancer CellsInduces apoptosis
AntimicrobialBacterial StrainsInhibits growth
Kinase InhibitionTyrosine KinasesBlocks signaling pathways

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, indicating strong potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Activity :
    Research conducted on the antimicrobial properties revealed that this compound effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined for various strains, showcasing its potential as a therapeutic agent against infections .
  • Kinase Inhibition Studies :
    The compound was tested for its ability to inhibit specific tyrosine kinases involved in tumorigenesis. It demonstrated promising results as a kinase inhibitor, suggesting its role in targeted cancer therapies .

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4/c1-9-7-11(3-5-13(9)22(25)26)16(23)20-15-10(2)19-14-6-4-12(18)8-21(14)17(15)24/h3-8H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYAAKRSFAHSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.